molecular formula C20H23N5O2S B2403120 3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1396861-45-2

3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2403120
CAS No.: 1396861-45-2
M. Wt: 397.5
InChI Key: CQILUTIVYORBGQ-UHFFFAOYSA-N
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Description

3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocycle Formation

Compounds with structural features similar to 3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide have been utilized in the synthesis of heterocyclic compounds. For example, piperidinium derivatives have been engaged in aminomethylation reactions to form tetraazatricyclo structures, demonstrating the compound's utility in constructing complex heterocyclic frameworks with potential biological activity (Dotsenko et al., 2012).

Pharmacological Interest

Derivatives of piperidine and triazole have been explored for their pharmacological potentials, such as inhibitors of soluble epoxide hydrolase, showcasing the significance of these moieties in developing compounds with robust biological effects (Thalji et al., 2013). This indicates the possible application of our compound in therapeutic agent synthesis.

Material Science Applications

In material science, compounds featuring piperidine and heterocyclic units have been utilized in the synthesis of ordered polymers, highlighting their role in developing new materials with specific properties (Yu et al., 1999). This demonstrates the compound's potential application in creating novel materials with tailored features.

Properties

IUPAC Name

3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-23-20(27)25(16-8-3-2-4-9-16)18(22-23)15-7-5-11-24(14-15)19(26)21-13-17-10-6-12-28-17/h2-4,6,8-10,12,15H,5,7,11,13-14H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQILUTIVYORBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.